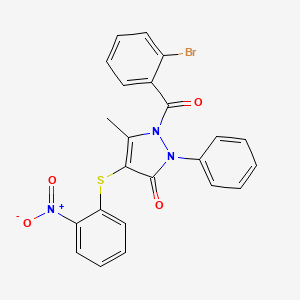
1-(2-Bromobenzoyl)-5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BBMNP is a pyrazolone derivative that has been synthesized by various methods, including the reaction of 1-phenyl-3-methyl-5-pyrazolone with 2-bromobenzoyl chloride and 2-nitrothiophenol. This compound has shown promising results in scientific research, particularly in the field of cancer treatment and diagnosis.
Mécanisme D'action
BBMNP exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It does this by inhibiting the activity of a protein called Bcl-2, which is involved in regulating apoptosis. BBMNP also inhibits the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
BBMNP has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. BBMNP has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BBMNP is its high selectivity towards cancer cells, making it a promising candidate for cancer treatment and diagnosis. However, its low solubility in aqueous solutions and limited stability in physiological conditions can pose challenges in lab experiments.
Orientations Futures
There are several future directions for BBMNP research. One direction is to explore its potential as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Another direction is to optimize its chemical structure to improve its solubility and stability in physiological conditions. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in vivo.
In conclusion, BBMNP is a promising compound with potential applications in cancer treatment and diagnosis. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research. Further studies are needed to fully understand its potential and limitations, and to explore its applications in other areas of medicine and biology.
Méthodes De Synthèse
The synthesis of BBMNP involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with 2-bromobenzoyl chloride and 2-nitrothiophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
BBMNP has been extensively studied for its potential applications in cancer treatment and diagnosis. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. BBMNP has also been used as a fluorescent probe for cancer imaging and detection.
Propriétés
IUPAC Name |
1-(2-bromobenzoyl)-5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O4S/c1-15-21(32-20-14-8-7-13-19(20)27(30)31)23(29)26(16-9-3-2-4-10-16)25(15)22(28)17-11-5-6-12-18(17)24/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCSJMIEROKGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C2=CC=CC=C2Br)C3=CC=CC=C3)SC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzoyl)-5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)

![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)
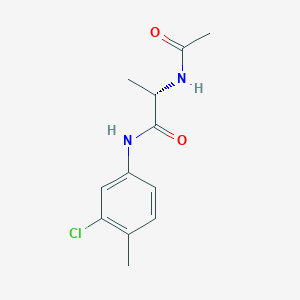
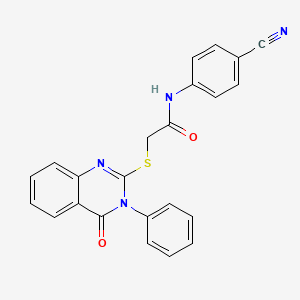

![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)
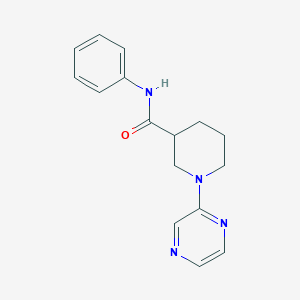
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)

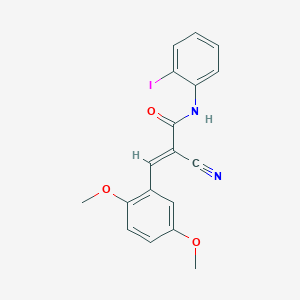
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)
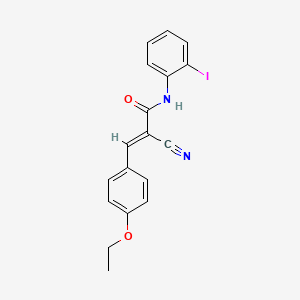
![[2-(4-fluoro-3-nitroanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466642.png)